5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of sulfonamide, benzofuran, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the sulfonamide intermediate, followed by the formation of the benzofuran and oxazole rings. Key steps include:
Formation of Sulfonamide Intermediate: This involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions.
Benzofuran Synthesis: The benzofuran moiety is synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
Oxazole Ring Formation: The oxazole ring is formed via cyclization reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzofuran and oxazole rings can interact with various biological receptors, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
- N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-{4-[METHYL(PHENYL)SULFAMOYL]PHENYL}-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N3O5S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H23N3O5S/c1-17-14-19-15-18(8-13-24(19)33-17)25-16-23(28-34-25)26(30)27-20-9-11-22(12-10-20)35(31,32)29(2)21-6-4-3-5-7-21/h3-13,15-17H,14H2,1-2H3,(H,27,30) |
InChI Key |
AGZDLJWOSLRBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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